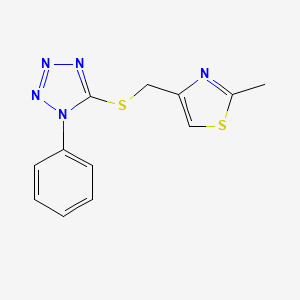
2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a phenyl group, a thiazole ring, and a methyl group . Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .作用機序
Thiazoles
are a type of organic compound that includes a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Tetrazoles
, on the other hand, are synthetic organic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
実験室実験の利点と制限
One advantage of using 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole. One direction is to further investigate its potential as a cancer treatment. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole involves a multi-step reaction process. The first step involves the synthesis of 2-methyl-4-thiazolylacetonitrile, which is then reacted with phenyl isothiocyanate to form 2-methyl-4-phenylthiazol-5-ylmethyl isothiocyanate. This compound is then reacted with sodium azide to form the final product, this compound.
科学的研究の応用
2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole has been extensively studied for its potential biological and medicinal properties. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been studied for its anti-diabetic and anti-hypertensive effects.
Safety and Hazards
Tetrazoles are known to be hazardous. They can decompose and emit toxic nitrogen fumes when heated . They can also react vigorously with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can undergo reaction with few active metals and produce new compounds which are explosives to shocks .
特性
IUPAC Name |
2-methyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-9-13-10(7-18-9)8-19-12-14-15-16-17(12)11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAHIFRRRSGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

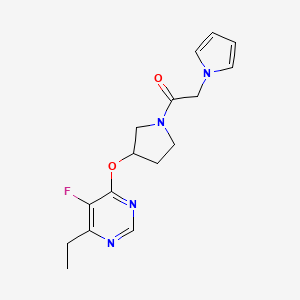
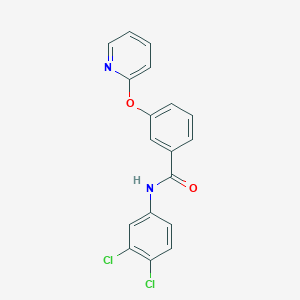

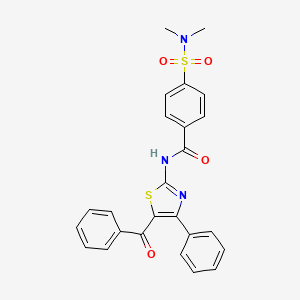
![N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2616049.png)


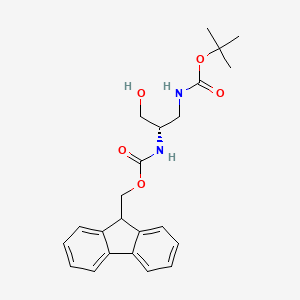

![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)



